![molecular formula C17H17NO3 B1490512 5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one CAS No. 1105194-12-4](/img/structure/B1490512.png)
5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one
Übersicht
Beschreibung
5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one, also known as HMI-1, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This compound is a derivative of isoquinoline and has been shown to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been studied as a potential treatment for breast cancer, lung cancer, and leukemia. 5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one has also been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory bowel disease and rheumatoid arthritis.
Wirkmechanismus
5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of a variety of proteins involved in cell growth and survival. Inhibition of HSP90 by 5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one leads to the degradation of these proteins and ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, 5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and has been studied as a potential treatment for infectious diseases. 5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one has also been shown to have neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one is its specificity for HSP90. This makes it a useful tool for studying the role of HSP90 in various cellular processes. However, the use of 5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one in lab experiments is limited by its solubility and stability. 5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one is poorly soluble in water and requires the use of organic solvents for administration. It is also unstable in aqueous solutions and must be stored at low temperatures to prevent degradation.
Zukünftige Richtungen
There are several future directions for research on 5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one. One area of interest is the development of more stable and soluble derivatives of 5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one that can be used in lab experiments and potentially in clinical applications. Another area of interest is the identification of other proteins that are affected by 5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one, which could lead to the development of new therapies for a variety of diseases. Finally, the role of 5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one in the regulation of cellular processes other than cell growth and survival is an area of interest for future research.
Eigenschaften
IUPAC Name |
5-hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-13-7-5-12(6-8-13)11-18-10-9-14-15(17(18)20)3-2-4-16(14)19/h2-8,19H,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLWXBOYIWNIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-2-(4-methoxybenzyl)-3,4-dihydroisoquinolin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



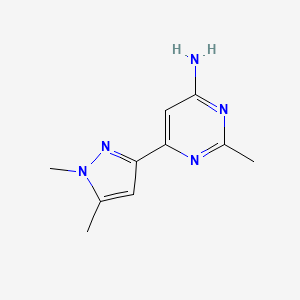

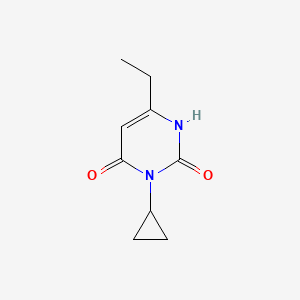


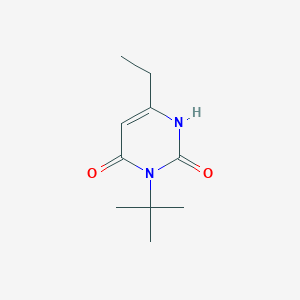
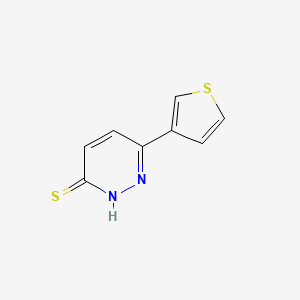
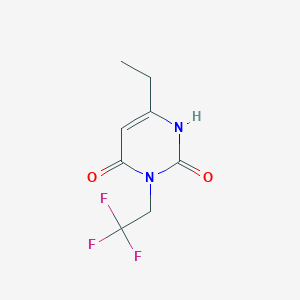
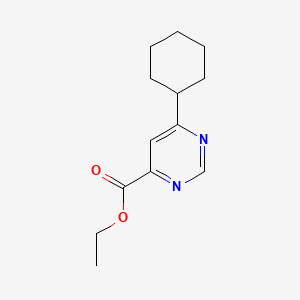
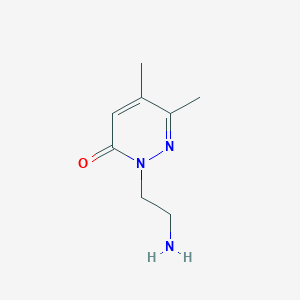
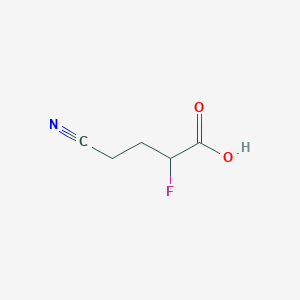
![[3-(Thiophen-3-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1490447.png)

![1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B1490452.png)